iMDK

Übersicht

Beschreibung

Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es die PI 3-K-Signalweg in Krebszellen, insbesondere in Lungenadenokarzinomzellen, hemmen kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

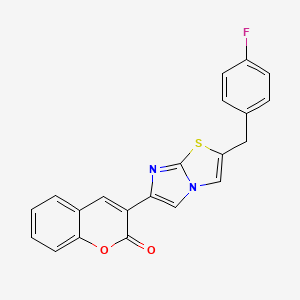

Die Synthese von iMDK umfasst die Bildung eines Imidazo[2,1-b]thiazol-Ringsystems, das dann mit einer Benzopyranon-Einheit gekoppelt wird. Die wichtigsten Schritte im Syntheseweg umfassen:

Bildung des Imidazo[2,1-b]thiazol-Rings: Dies beinhaltet die Reaktion von 4-Fluorbenzylamin mit einem Thioamid unter sauren Bedingungen, um den Imidazo[2,1-b]thiazol-Kern zu bilden.

Kupplung mit Benzopyranon: Das Imidazo[2,1-b]thiazol-Zwischenprodukt wird dann durch eine nucleophile Substitutionsreaktion mit einem Benzopyranon-Derivat gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten, Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz des Endprodukts sicherzustellen .

Wissenschaftliche Forschungsanwendungen

iMDK has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the inhibition of midkine (MDK) expression in cancer cells.

Signal Transduction Studies: This compound is used to investigate the PI 3-K signaling pathway, which is crucial in cell growth, proliferation, and survival.

Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting MDK and related pathways.

Wirkmechanismus

Target of Action

iMDK, also known as 3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one or this compound quarterhydrate, primarily targets Midkine (MDK) . MDK is a heparin-binding growth factor that is highly expressed in many malignant tumors, including lung cancers . It plays a crucial role in the survival of tumors by activating the PI3K pathway and inducing anti-apoptotic activity .

Mode of Action

This compound interacts with MDK by suppressing its endogenous expression . The compound reduces the cellular MDK protein level in a dose-dependent manner . The exact mechanism through which this compound reduces mdk levels is yet to be identified .

Biochemical Pathways

This compound affects the PI3K/AKT signaling pathway . By inhibiting MDK, this compound suppresses the activation of this pathway, leading to the induction of apoptosis . This results in the suppression of growth in MDK-positive cells .

Pharmacokinetics

It’s known that this compound is a cell-permeable compound , suggesting it can be absorbed and distributed within the body’s cells. More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

This compound has been shown to inhibit the cell growth of MDK-positive cells, such as H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . This inhibition is achieved through the induction of apoptosis as a result of PI3K pathway suppression .

Biochemische Analyse

Biochemical Properties

iMDK plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it suppresses the endogenous expression of MDK but not that of other growth factors such as PTN or VEGF . It inhibits the PI3K pathway and induces apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of MDK-positive H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . It does not reduce the cell viability of MDK-negative A549 lung adenocarcinoma cells or normal human lung fibroblast (NHLF) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to MDK, inhibiting its function and subsequently suppressing the PI3K pathway . This leads to the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its stability and continue to suppress the growth of MDK-positive cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Systemic administration of this compound significantly inhibited tumor growth in a xenograft mouse model .

Metabolic Pathways

This compound is involved in the PI3K pathway, interacting with enzymes and cofactors within this pathway . Its inhibition of MDK can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

Its ability to selectively inhibit MDK-positive cells suggests that it may interact with specific transporters or binding proteins .

Subcellular Localization

Given its ability to inhibit the PI3K pathway, it is likely that it localizes to areas of the cell where this pathway is active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iMDK involves the formation of an imidazo[2,1-b]thiazole ring system, which is then coupled with a benzopyranone moiety. The key steps in the synthetic route include:

Formation of the Imidazo[2,1-b]thiazole Ring: This involves the reaction of 4-fluorobenzylamine with a thioamide under acidic conditions to form the imidazo[2,1-b]thiazole core.

Coupling with Benzopyranone: The imidazo[2,1-b]thiazole intermediate is then coupled with a benzopyranone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency in the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

iMDK durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am this compound-Molekül zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen könnte .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: this compound wird verwendet, um die Hemmung der Midkine (MDK)-Expression in Krebszellen zu untersuchen.

Signaltransduktionsstudien: This compound wird verwendet, um den PI 3-K-Signalweg zu untersuchen, der für Zellwachstum, Proliferation und Überleben entscheidend ist.

Arzneimittelentwicklung: This compound dient als Leitverbindung bei der Entwicklung neuer Therapeutika, die auf MDK und verwandte Wege abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Expression von Midkine (MDK) hemmt, einem Heparin-bindenden Wachstumsfaktor, der in vielen malignen Tumoren stark exprimiert wird. Durch die Hemmung von MDK stört this compound den PI 3-K-Signalweg, was zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führt. Die molekularen Ziele von this compound umfassen das PI 3-K-Enzym und nachgeschaltete Effektoren wie AKT .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PI 3-K-Inhibitoren: Verbindungen wie LY294002 und Wortmannin hemmen ebenfalls den PI 3-K-Weg, können aber unterschiedliche Selektivitäts- und Potenzprofile im Vergleich zu iMDK aufweisen.

Midkine-Inhibitoren: Andere Inhibitoren von Midkine umfassen Verbindungen wie MK-2206 und BMS-754807, die auf verschiedene Aspekte des Midkine-Signalwegs abzielen.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner doppelten Wirkung, sowohl die Midkine-Expression als auch den PI 3-K-Signalweg zu hemmen. Diese doppelte Hemmung macht es besonders effektiv bei der gezielten Behandlung von MDK-exprimierenden Krebszellen, während normale Zellen geschont werden. Darüber hinaus wurde gezeigt, dass this compound synergistisch mit MEK-Inhibitoren wirkt, wodurch sein therapeutisches Potenzial erhöht wird .

Eigenschaften

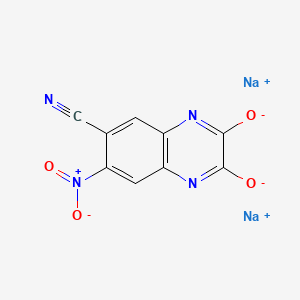

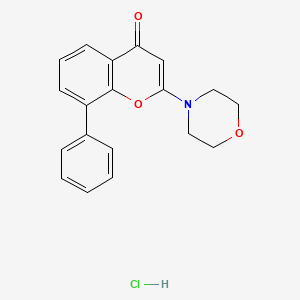

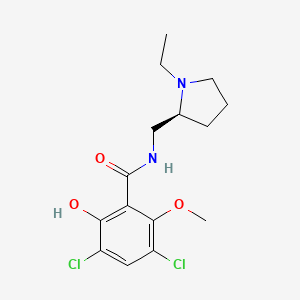

IUPAC Name |

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFKQTWYILKFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

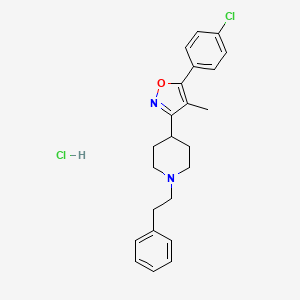

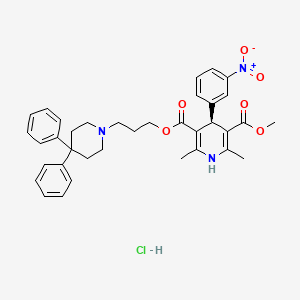

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)

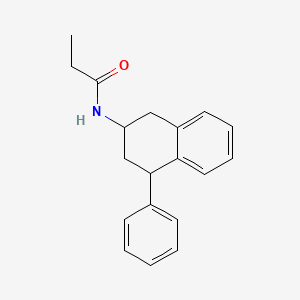

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)